![molecular formula C14H12O3 B1611860 2-Methoxy-4-phenylbenzoic acid CAS No. 175153-18-1](/img/structure/B1611860.png)
2-Methoxy-4-phenylbenzoic acid
Overview
Description
2-Methoxy-4-phenylbenzoic acid, also known as methyl 2-methoxy-4-phenylbenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has been widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, chemistry, and biology.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methoxy-4-phenylbenzoic acid, focusing on six unique fields:
Material Science
This compound is also significant in material science, particularly in the development of liquid crystalline materials. Its structure allows it to form mesophases, which are crucial in the design of advanced materials for displays and other optoelectronic applications. The ability to fine-tune its properties through chemical modifications makes it a valuable component in the creation of new materials with specific characteristics .
Polymer Chemistry
In polymer chemistry, 2-Methoxy-4-phenylbenzoic acid is used to synthesize polymers with unique properties. Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance. These polymers are useful in various industrial applications, including coatings, adhesives, and high-performance materials .
Analytical Chemistry
The compound is employed in analytical chemistry for the development of sensors and detection methods. Its ability to interact with various analytes makes it suitable for use in chemical sensors, particularly those designed to detect specific ions or molecules. This application is crucial in environmental monitoring, medical diagnostics, and industrial process control .
Biological Research
In biological research, 2-Methoxy-4-phenylbenzoic acid is used to study enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into their functions and mechanisms. This research is essential for understanding various biological processes and developing new therapeutic strategies .
properties
IUPAC Name |
2-methoxy-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIRXZLYQHBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595590 | |
Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenylbenzoic acid | |
CAS RN |
175153-18-1 | |
Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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